3-Bromo-6-fluoro-2-nitropyridine
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Overview
Description
3-Bromo-6-fluoro-2-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature . This reaction results in the substitution of a hydrogen atom with a fluorine atom, yielding 3-Bromo-6-fluoro-2-nitropyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include 3-substituted-6-fluoro-2-nitropyridines, depending on the nucleophile used.
Reduction: The major product is 3-bromo-6-fluoro-2-aminopyridine.
Oxidation: Products vary based on the specific reaction conditions and oxidizing agents used.
Scientific Research Applications
3-Bromo-6-fluoro-2-nitropyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science:
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-nitropyridine: Lacks the fluorine substituent, resulting in different chemical properties and reactivity.
6-Fluoro-2-nitropyridine:
3-Fluoro-2-nitropyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
3-Bromo-6-fluoro-2-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C5H2BrFN2O2 |
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Molecular Weight |
220.98 g/mol |
IUPAC Name |
3-bromo-6-fluoro-2-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H |
InChI Key |
NIYGJUSTJDWLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)[N+](=O)[O-])F |
Origin of Product |
United States |
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